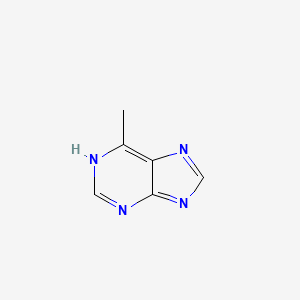
6-methyl-1H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1H-purine is an organic compound belonging to the purine family, characterized by a methyl group attached to the sixth position of the purine ring. The molecular formula of this compound is C6H6N4, and it has a molecular weight of 134.1386 g/mol . Purines are heterocyclic aromatic compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-1H-purine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions . Another method involves the condensation of glyoxal and ammonia, which leads to the formation of imidazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 6-Methyl-1H-purine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of halogenated or other substituted purine derivatives.
科学的研究の応用
6-Methyl-1H-purine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives and as a reagent in organic synthesis.
Biology: Studied for its role in nucleotide metabolism and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-methyl-1H-purine involves its interaction with purine nucleoside phosphorylase, an enzyme involved in the metabolism of purine nucleotides. This interaction leads to the inhibition of nucleic acid synthesis, which can have therapeutic effects in the treatment of certain diseases, such as leukemia . The compound targets specific molecular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
類似化合物との比較
6-Mercaptopurine: Used in the treatment of leukemia and autoimmune diseases.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Uniqueness of 6-Methyl-1H-Purine: this compound is unique due to its specific methylation at the sixth position, which can influence its chemical reactivity and biological activity. This structural modification can lead to distinct pharmacological properties compared to other purine derivatives .
特性
IUPAC Name |
6-methyl-1H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMHUEFSSMBHJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=N2)N=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC=N2)N=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














